molecular formula C10H15BO3 B1276114 2-Butoxyphenylboronic acid CAS No. 91129-69-0

2-Butoxyphenylboronic acid

Cat. No. B1276114
CAS RN: 91129-69-0
M. Wt: 194.04 g/mol
InChI Key: NNZPYUBZXKOFHS-UHFFFAOYSA-N
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Description

2-Butoxyphenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. While the provided papers do not directly discuss 2-butoxyphenylboronic acid, they do provide insights into the chemistry of phenylboronic acids and their derivatives. These compounds are known for their utility in various organic reactions, particularly in Suzuki coupling reactions, which are used to form carbon-carbon bonds between aromatic compounds .

Synthesis Analysis

The synthesis of phenylboronic acid derivatives can be achieved through various methods. For instance, 2-carboxyphenylboronic acid can be synthesized from 2-tolylboronic acid using aqueous potassium permanganate under mild conditions . This method showcases the potential for synthesizing substituted phenylboronic acids, such as 2-butoxyphenylboronic acid, through the functionalization of the phenyl ring.

Molecular Structure Analysis

Phenylboronic acids can exhibit diverse reactivity based on their molecular structure. The presence of substituents on the phenyl ring can significantly influence the properties and reactivity of these compounds. For example, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid plays a crucial role in its catalytic activity by preventing the coordination of amines to the boron atom . This suggests that the molecular structure of 2-butoxyphenylboronic acid, particularly the butoxy group at the ortho position, would also influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids can be influenced by their substituents and the conditions under which they are crystallized. For instance, 2,6-dimethoxyphenylboronic acid can form different polymorphs depending on the solvent and crystallization method used . This indicates that the physical properties of 2-butoxyphenylboronic acid, such as solubility and crystallization behavior, could also be tailored by manipulating the crystallization conditions. Moreover, the presence of a butoxy group could affect the compound's solubility and stability, potentially leading to the formation of different polymorphs.

Scientific Research Applications

Arylboronic Acid-Catalyzed Reactions

Arylboronic acids, including 2-butoxyphenylboronic acid, have been used to catalyze the racemization of secondary and tertiary alcohols. This process involves reversible Brønsted acid-catalyzed C–O bond cleavage through a carbocation intermediate. Such reactions are significant in the field of organic synthesis and chemical engineering (Boyce et al., 2022).

Polymorphism in Crystallization

Studies have utilized 2,6-dimethoxyphenylboronic acid, a structurally related compound, to investigate polymorphic control in phenylboronic acids during crystallization. This research is pivotal for understanding the crystallization processes of similar compounds, including 2-butoxyphenylboronic acid, which is crucial in materials science and pharmaceutical development (Semjonova & Be̅rziņš, 2022).

Synthesis of Ortho-functionalized Arylboronic Acids

Ortho-functionalized arylboronic acids have been synthesized using derivatives of protected phenylboronic acids, including 2-bromophenylboronic acid. These syntheses are significant for developing new organic compounds and intermediates used in various chemical industries (Da̧browski et al., 2007).

Suzuki-Miyaura Coupling Reactions

Phenylboronic acids are integral in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction widely used in organic chemistry for creating carbon-carbon bonds. This includes the synthesis of arylthiophene-2-carboxaldehydes, demonstrating the importance of phenylboronic acids in advanced synthetic chemistry (Hergert et al., 2018).

Environmental Applications

Research on 2,4-dichlorophenoxyacetic acid butyl ester, a compound related to 2-butoxyphenylboronic acid, has shown its use in environmental studies, particularly in understanding the impact and removal of herbicides from water sources. This is crucial for environmental protection and pollution control efforts (EvyAliceAbigail et al., 2017).

Anticancer Research

Simple phenylboronic acid derivatives have been explored for their antiproliferative potential in experimental oncology. This includes the study of 2-fluoro-6-formylphenylboronic acid, indicating the potential therapeutic applications of phenylboronic acid derivatives in cancer treatment (Psurski et al., 2018).

Bio-Application of Polymeric Nanomaterials

Phenylboronic acid-decorated polymeric nanomaterials have been utilized in advanced bio-applications, such as in drug delivery systems and biosensors. These applications highlight the role of phenylboronic acids in the development of innovative biomedical technologies (Lan & Guo, 2019).

properties

IUPAC Name

(2-butoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h4-7,12-13H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZPYUBZXKOFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408162
Record name 2-Butoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxyphenylboronic acid

CAS RN

91129-69-0
Record name 2-Butoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butoxyphenylboronic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Furse, JA Killian - Molecular Membrane Biology, 2013 - Taylor & Francis
… For example, PLA activity can be suppressed by 2-butoxyphenylboronic acid (BPBA, Sigma-Aldrich plc, Gillingham, Dorset, UK), a non-specific PLA inhibitor (Ebdrup et al. Citation2005, …
Number of citations: 4 www.tandfonline.com
R Vlasak, T Muster, AM Lauro, JC Powers… - Journal of …, 1989 - Am Soc Microbiol
The active site serine of the acetylesterase of influenza C virus was localized to amino acid 71 of the hemagglutinin-esterase protein by affinity labeling with 3H-labeled …
Number of citations: 67 journals.asm.org
S Furse, H Wienk, R Boelens, AIPM de Kroon… - FEBS letters, 2015 - Elsevier
… Cell pellets were resuspended (distilled H 2 O, total volume of 25 mL) including PhosSTOP (1 tab/25 mL final concentration) and 2-butoxyphenylboronic acid (1 mg/mL final …
Number of citations: 41 www.sciencedirect.com
S Furse, S Liddell, CA Ortori, H Williams… - Journal of chemical …, 2013 - Springer
In this paper we report the molecular profiling, lipidome and proteome, of the plant organelle known as an oil body (OB). The OB is remarkable in that it is able to perform its biological …
Number of citations: 45 link.springer.com
S Furse, M Jakubec, F Rise, HE Williams, CED Rees… - Scientific reports, 2017 - nature.com
This paper reports that the abundances of endogenous cardiolipin and phosphatidylethanolamine halve during elongation of the Gram-positive bacterium Listeria innocua. The lyotropic …
Number of citations: 28 www.nature.com
S Wang, M Qiao, Z Ye, D Dou, M Chen, Y Peng, Y Shi… - Iscience, 2018 - cell.com
The design of blue fluorescent materials combining both deep-blue emission (CIE y <0.06) and high-efficiency climbing over the typically limited exciton production efficiency of 25% is a …
Number of citations: 60 www.cell.com
M Bril'kov, V Stenbakk, M Jakubec, T Vasskog… - bioRxiv, 2023 - biorxiv.org
… by immediate resuspension in 5 mL of TRIS buffer (10 mM TRIS, 100 mM NaCl and 5 mM KCl, pH 8.0) supplemented with 1 tablet of PhosSTOP, 2 mg/mL of 2butoxyphenylboronic acid (…
Number of citations: 3 www.biorxiv.org
M Vítová, V Lanta, M Čížková, M Jakubec, F Rise… - … et Biophysica Acta (BBA …, 2021 - Elsevier
… was resuspended in a mixture of chaeotropes (5 mL; thiourea 1·5 M and guanidinium chloride 6 M), phosSTOP (1 tab/sample, dissolved in 1 mL PBS) and 2-butoxyphenylboronic acid (…
Number of citations: 8 www.sciencedirect.com

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